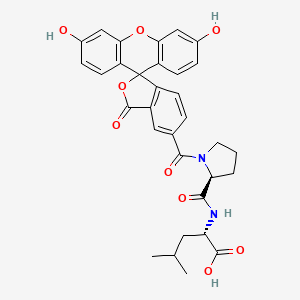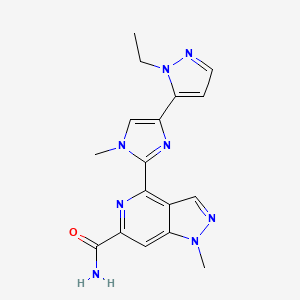
Guanidine-15N3 Hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanidine-15N3 Hydrobromide is a labeled analogue of guanidine, where the nitrogen atoms are isotopically labeled with nitrogen-15. This compound is primarily used in scientific research, particularly in studies involving metabolic pathways and protein interactions. The molecular formula of this compound is CH6Br15N3, and it has a molecular weight of 142.96 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of guanidines, including Guanidine-15N3 Hydrobromide, typically involves the reaction of an amine with an activated guanidine precursor. One common method is the guanylation reaction, where amines react with carbodiimides under catalytic conditions . Another approach involves the use of thiourea derivatives as guanidylating agents, which can be coupled with amines using coupling reagents or metal-catalyzed reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process includes careful control of reaction conditions, such as temperature, pressure, and pH, to ensure the efficient incorporation of nitrogen-15 isotopes .
化学反応の分析
Types of Reactions
Guanidine-15N3 Hydrobromide undergoes various chemical reactions, including:
Oxidation: Guanidines can be oxidized to form urea derivatives.
Reduction: Reduction reactions can convert guanidines to amines.
Substitution: Guanidines can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of guanidines typically yields urea derivatives, while reduction can produce primary amines .
科学的研究の応用
Guanidine-15N3 Hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace nitrogen pathways in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of nitrogen-containing drugs.
Industry: Applied in the synthesis of specialty chemicals and materials
作用機序
The mechanism of action of Guanidine-15N3 Hydrobromide involves its role as a strong organic base. It enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes. This action is primarily due to the guanidinium ion’s ability to form hydrogen bonds and interact with various molecular targets .
類似化合物との比較
Similar Compounds
Guanidine Hydrobromide: The non-labeled version of Guanidine-15N3 Hydrobromide.
Thalidomide-benzylamine-Py-NH2: Another nitrogen-containing compound used in research.
Pomalidomide-C2-amide-C5-azide: A compound with similar applications in drug development
Uniqueness
This compound is unique due to its isotopic labeling with nitrogen-15, which makes it particularly valuable in tracing studies and metabolic research. This labeling allows for precise tracking of nitrogen atoms in complex biological systems, providing insights that are not possible with non-labeled compounds .
特性
分子式 |
CH6BrN3 |
|---|---|
分子量 |
142.96 g/mol |
IUPAC名 |
guanidine;hydrobromide |
InChI |
InChI=1S/CH5N3.BrH/c2-1(3)4;/h(H5,2,3,4);1H/i2+1,3+1,4+1; |
InChIキー |
VQNVZLDDLJBKNS-ZNYUTZBJSA-N |
異性体SMILES |
C(=[15NH])([15NH2])[15NH2].Br |
正規SMILES |
C(=N)(N)N.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(1-cyclohexyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B12392345.png)

![4-Methoxy-1-|A-D-ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12392358.png)
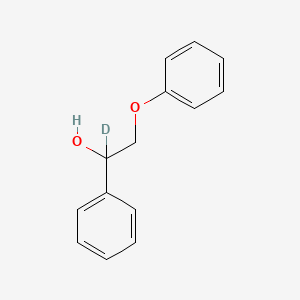
![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12392388.png)
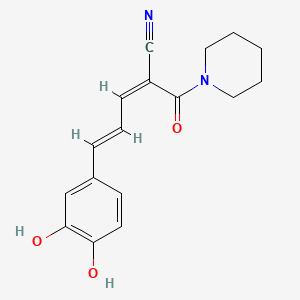
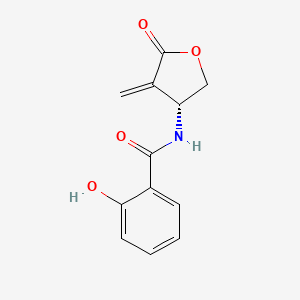
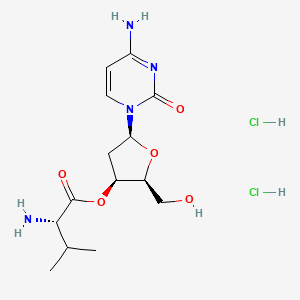

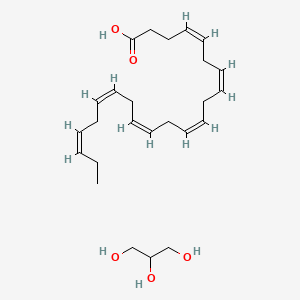
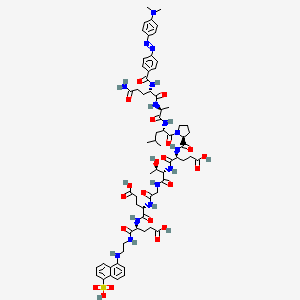
![N-(6-chloro-3-nitropyridin-2-yl)-5-ethyl-4-[4-[[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B12392412.png)
